(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine
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Overview
Description
(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound features a phenyl group attached to the oxadiazole ring and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the Ethanamine Side Chain: This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: Use in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Other compounds with the oxadiazole ring structure.
Phenyl-substituted Amines: Compounds with a phenyl group and an amine functional group.
Uniqueness
(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine is unique due to its specific combination of the oxadiazole ring, phenyl group, and ethanamine side chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
(1S)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H11N3O/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,11H2,1H3/t7-/m0/s1 |
InChI Key |
VGJUTEOWTIPELS-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=NN=C(O1)C2=CC=CC=C2)N |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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